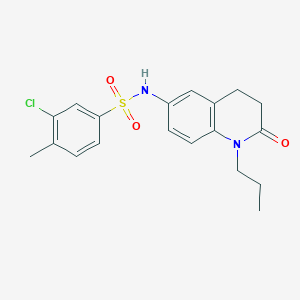

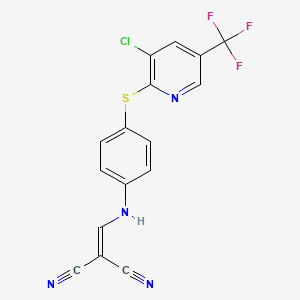

3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Tetrahydroquinoline Derivatives as Antitumor Agents : Novel tetrahydroquinoline derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antitumor activity. Some compounds demonstrated higher potency and efficacy compared to the reference drug Doxorubicin, indicating their potential as new antitumor agents (Alqasoumi et al., 2010).

Trifluoromethylquinoline Derivatives for Anticancer Activity : A series of trifluoromethylquinoline derivatives containing a sulfonamide moiety were synthesized. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, with several showing promising results. Compound 15, in particular, exhibited higher activity than Doxorubicin, suggesting a potential mechanism of action through PI3K inhibition (Al-Dosari et al., 2013).

Quinazolinone Analogues with Anticancer Activity : A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and showed broad-spectrum antitumor activity with mean GI50 values significantly lower than the positive control 5-FU. Some compounds displayed selective activities toward specific cancer cell lines, with molecular docking studies suggesting their mode of action (Al-Suwaidan et al., 2016).

Synthesis and Characterization

Ruthenium Complexes for Transfer Hydrogenation : Half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings were synthesized and characterized. These complexes demonstrated good activity in the transfer hydrogenation of acetophenone derivatives, with complexes 10 and 12 being the most active (Dayan et al., 2013).

Nonlinear Optical Properties : 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds were synthesized and characterized. Their nonlinear optical absorption was studied, revealing that some samples are potential candidates for optical limiting applications (Ruanwas et al., 2010).

properties

IUPAC Name |

3-chloro-4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-3-10-22-18-8-6-15(11-14(18)5-9-19(22)23)21-26(24,25)16-7-4-13(2)17(20)12-16/h4,6-8,11-12,21H,3,5,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTUCFLRBVHLPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

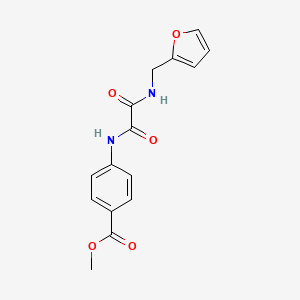

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

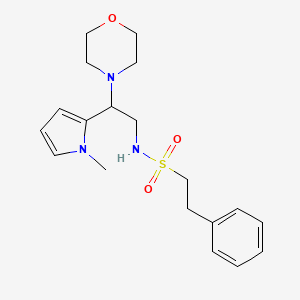

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

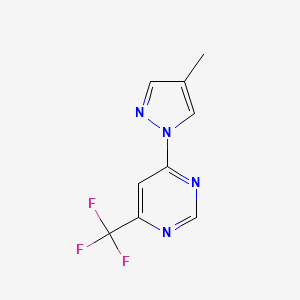

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)